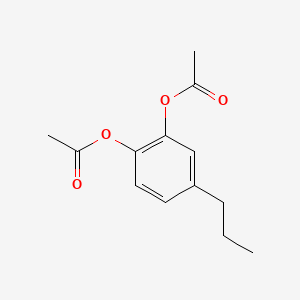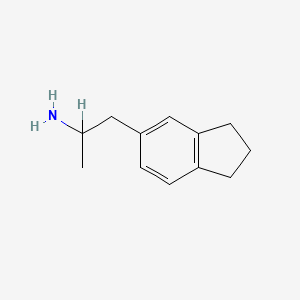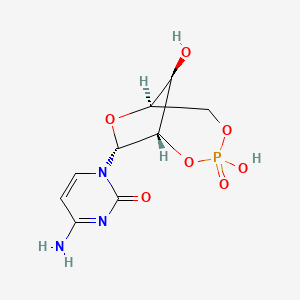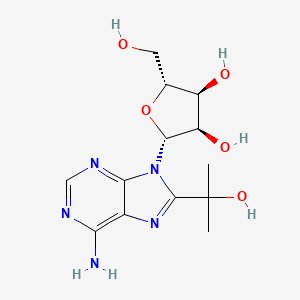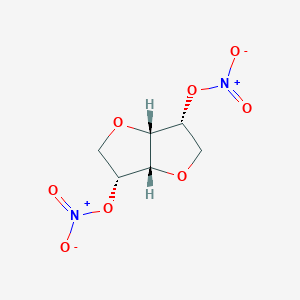
Isomannide dinitrate
Vue d'ensemble
Description
Isomannide dinitrate, also known as 1,4:3,6-dianhydro-2,5-di-O-nitro-D-mannitol, is a chemical compound derived from D-mannitol. It is a bicyclic molecule with a rigid structure, containing two nitrate groups.
Applications De Recherche Scientifique
Isomannide dinitrate has several applications in scientific research:
Pharmaceuticals: It is used as a starting material for the synthesis of pharmaceutically active compounds.
Materials Science: It serves as a building block for the synthesis of polymers and other materials with specific properties.
Catalysis: this compound and its derivatives are used as catalysts in asymmetric synthesis and other chemical reactions.
Mécanisme D'action
Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .
Safety and Hazards
Isomannide dinitrate is to be used only for scientific research and development . It is not for use in humans or animals . It is not a hazardous substance according to GHS . In case of skin contact, wash affected area with soap and water . In case of eye contact, rinse eyes with plenty of water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting unless advised to do so by a physician or Poison Control Center .
Orientations Futures
Given the mortality benefit observed, we need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isomannide dinitrate can be synthesized through the nitration of isomannide. The process involves the reaction of isomannide with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow nitration process. This method ensures better control over reaction conditions and improves the yield and purity of the product. The nitration is followed by purification steps, including crystallization and recrystallization, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isomannide dinitrate undergoes various chemical reactions, including:
Reduction: The nitrate groups can be reduced to form isomannide or its derivatives.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction: The reduction of this compound typically yields isomannide or its partially reduced derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Isosorbide dinitrate: A similar compound used as a vasodilator in the treatment of angina pectoris.
Isosorbide mononitrate: Another nitrate ester with similar pharmacological properties but different pharmacokinetics.
Uniqueness: Isomannide dinitrate is unique due to its rigid bicyclic structure and the presence of two nitrate groups.
Propriétés
IUPAC Name |
[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315109 | |
| Record name | Isomannide dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-43-9 | |
| Record name | Isomannide dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomannide dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomannide dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isomannide Dinitrate exert its vasodilatory effects?
A1: this compound, like other organic nitrates, acts as a prodrug, releasing nitric oxide (NO) within the body [, ]. While the exact mechanism remains partially unclear, this NO release is believed to activate soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells []. This, in turn, induces vasodilation, reducing blood pressure and improving blood flow.
Q2: How does the structure of this compound relate to its pharmacological activity compared to its isomers?
A2: this compound is one of three isomers, alongside Isosorbide Dinitrate and Isoidide Dinitrate, all derived from the sugar alcohol dianhydrosorbitol. While all three isomers possess vasodilatory properties, subtle structural differences impact their potency [, , ]. Isoidide Dinitrate, for instance, generally exhibits higher vasodilatory potency than this compound and Isosorbide Dinitrate. These differences are likely attributed to variations in lipophilicity, affecting their pharmacokinetic properties and interactions with their biological targets [, ].
Q3: Are there specific analytical methods for quantifying this compound and its metabolites in biological samples?
A3: Yes, sensitive and specific methods, such as gas chromatography coupled with electron capture detection (GC-ECD), have been developed for quantifying this compound and its metabolites in plasma samples []. These methods often involve extraction steps using solvents like dichloromethane and employ internal standards like o-nitrobenzyl alcohol for accurate quantification.
Q4: Has this compound been investigated for its potential use in applications beyond its vasodilatory effects?
A4: While primarily recognized for its role as a vasodilator, research on this compound extends beyond this application. One study explored its use in a chemical reaction known as flash vacuum thermolysis. This process, involving high temperatures and low pressure, led to the cleavage of this compound and the formation of 1,4,3,6-dianhydromannopyranose, a cyclic sugar derivative []. This highlights the potential of this compound as a precursor in synthetic organic chemistry.
Q5: What are some considerations regarding the stability and potential contamination risks associated with this compound?
A5: While this compound serves as a valuable tool in research and medicine, considerations regarding its stability and potential contamination risks are crucial. One study highlighted the risk of plasma sample contamination by plasticizers, particularly di(2-ethylhexyl)phthalate, originating from plastic syringes during sample collection []. This contamination can interfere with the accurate analysis of this compound and other compounds. Therefore, employing appropriate materials and techniques during sample handling and analysis is vital to ensure data integrity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


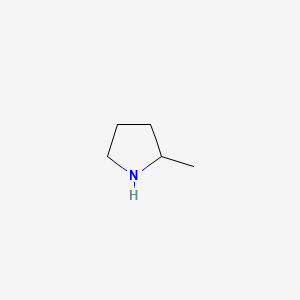
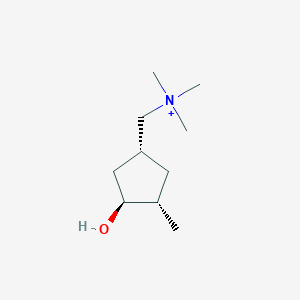
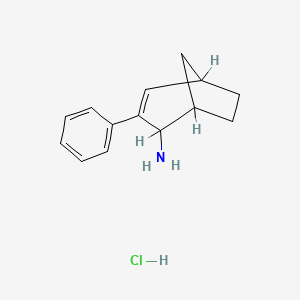

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
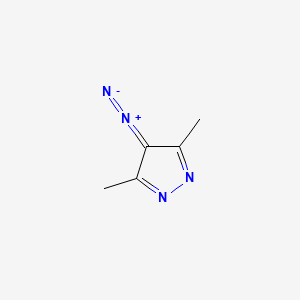
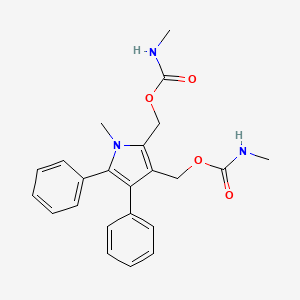
![[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1204844.png)
